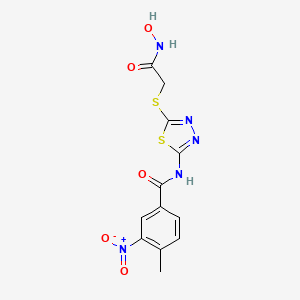

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a thioether-linked 2-(hydroxyamino)-2-oxoethyl group and at the 2-position with a 4-methyl-3-nitrobenzamide moiety.

Properties

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O5S2/c1-6-2-3-7(4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJISDOJWNEBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for thiadiazole and nitrobenzamide moieties

Mode of Action

The hydroxyamino group could potentially undergo enzymatic activation to form reactive intermediates, which could then interact with its targets. The nitro group might also play a role in the compound’s activity, possibly through redox reactions.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds containing a thiadiazole moiety have been associated with a variety of biological effects, including anticancer, anti-inflammatory, and anticonvulsant activities. The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

The presence of polar groups like hydroxyamino and carbamoyl might influence its absorption and distribution. The compound’s metabolism could involve enzymatic transformations of the hydroxyamino and nitro groups. As for excretion, it could occur through renal filtration, given that many small peptides are freely filtered by the kidneys.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the potential biological activities associated with thiadiazole-containing compounds, it’s possible that this compound could have effects on cell proliferation, inflammation, or neuronal activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the pH could affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of specific enzymes could impact the compound’s metabolic activation and subsequent interactions with its targets.

Biological Activity

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a hydroxyamino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Studies have shown that derivatives of thiadiazole compounds often possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties : Preliminary research indicates that N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide may inhibit tumor growth by inducing apoptosis in cancer cells. The nitro group in the structure is thought to play a crucial role in this activity by generating reactive nitrogen species that can damage cellular components .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of thiadiazole compounds demonstrated that those similar to N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising alternative for treating resistant strains .

- Cancer Cell Studies : In vitro assays using human cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Thioether-Linked Groups

- N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide (CAS 391869-30-0) Structure: Differs by replacing the hydroxyamino group with a 2-fluorophenylamino moiety. Molecular Weight: 447.5 g/mol (vs. undefined for the target compound). However, this may reduce solubility in aqueous environments .

-

- Examples :

- 5e : 4-Chlorobenzylthio substituent (melting point: 132–134°C, yield: 74%).

- 5f : Methylthio substituent (melting point: 158–160°C, yield: 79%).

Benzamide Modifications

- N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-(phenoxy)acetamide derivatives Example: Compound 5k (2-methoxyphenoxy substituent, melting point: 135–136°C).

Anticancer Activity

- Compound 4y (): Structure: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide. Activity: IC50 values of 0.084 mmol L⁻¹ (MCF7) and 0.034 mmol L⁻¹ (A549), surpassing cisplatin. The p-tolylamino group likely enhances target binding via hydrophobic interactions.

Antimicrobial Activity

Data Tables

Table 1. Physical and Structural Properties of Selected Compounds

Q & A

Q. What are the standard synthetic routes for this compound, and what critical steps ensure successful heterocyclization?

- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization of thiosemicarbazides or thioamide precursors under acidic conditions. For example, heterocyclization of intermediates like N-substituted thioamides in concentrated sulfuric acid (e.g., 10 mmol precursor in H₂SO₄ at 293–298 K for 24 hours) is a key step . Critical parameters include reactant ratios, reaction time, and acid concentration to avoid byproduct formation. Purification via recrystallization (ethanol or acetic acid) and monitoring by TLC (chloroform:acetone, 3:1) are essential .

Q. Which spectroscopic techniques are indispensable for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., νmax ~1670 cm⁻¹ for amide C=O, ~3310 cm⁻¹ for N-H) .

- ¹H NMR : Confirms proton environments (e.g., δ = 1.91 ppm for CH₃ groups, aromatic protons at δ = 7.52–7.94 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z = 384 [M+H]⁺) .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N1—H1⋯N2) to confirm packing and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during heterocyclization?

- Methodological Answer :

- Temperature Control : Heating at 90°C under reflux (e.g., POCl₃-mediated cyclization) enhances reaction rates but must be balanced to avoid decomposition .

- Catalyst Use : Anhydrous K₂CO₃ in dry acetone improves thiol-alkylation efficiency for thioether bond formation .

- Precursor Solubility : Dissolving intermediates in polar solvents (e.g., DMSO/water mixtures) aids in recrystallization and purity .

- Contradiction Note : reports 97.4% yield using H₂SO₄, while other methods (e.g., POCl₃) yield ~76% . Adjusting acid strength and reaction time may resolve discrepancies.

Q. How do computational methods (e.g., molecular docking) elucidate this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Predicts binding affinity to targets like PFOR enzyme (a key target in anaerobic metabolism) by analyzing interactions between the amide anion and active-site residues .

- DFT Studies : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability, particularly for nitro and thiadiazole groups .

- Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values in cytotoxicity assays) .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on bioactivity (e.g., anticancer vs. antiviral effects)?

- Methodological Answer :

- Assay Standardization : Use consistent in vitro models (e.g., MTT assays on HeLa cells for anticancer activity) and control for variables like cell passage number .

- Structural Analogues : Compare bioactivity across derivatives (e.g., nitro vs. chloro substituents) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Reconcile discrepancies by evaluating experimental conditions (e.g., compound purity, dosage ranges) in conflicting studies .

Experimental Design

Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Anticancer : Use human cancer cell lines (e.g., MCF-7, HepG2) with cytotoxicity assays (MTT or SRB) and apoptosis markers (caspase-3 activation) .

- Antimicrobial : Screen against Gram-positive/negative bacteria (MIC assays) and fungal strains (e.g., Candida albicans) .

- Dosage Optimization : Conduct dose-response curves (0.1–100 µM) and compare with positive controls (e.g., doxorubicin for anticancer studies) .

Structural and Mechanistic Studies

Q. What role does X-ray crystallography play in resolving molecular packing interactions?

- Methodological Answer :

- Hydrogen Bonding : Identifies stabilizing interactions (e.g., N—H⋯O/F bonds) that influence crystal packing and solubility .

- Conformational Analysis : Reveals planarity between the thiadiazole and benzamide moieties, critical for target binding .

- Validation : Cross-reference crystallographic data with spectroscopic results to confirm tautomeric forms or polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.